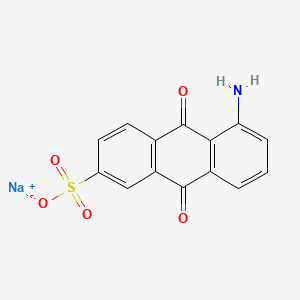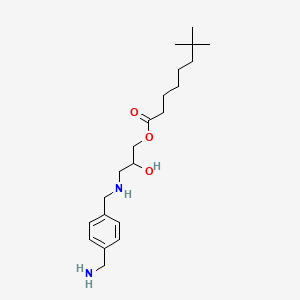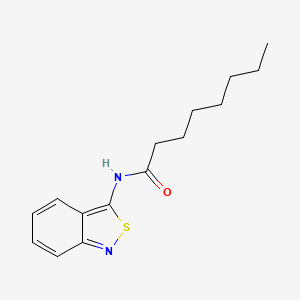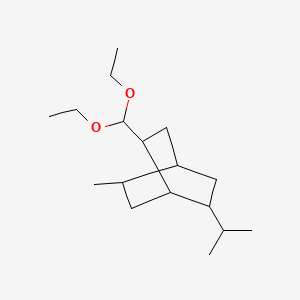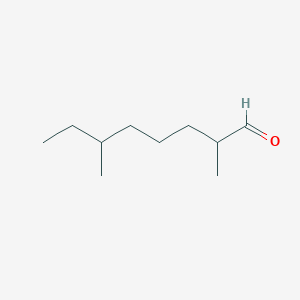
2,6-Dimethyloctanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyloctanal is an organic compound with the molecular formula C10H20O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its use in the fragrance industry due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dimethyloctanal can be synthesized through various methods. One common method involves the oxidation of 2,6-dimethyloctanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 2,6-dimethyl-1-octene. This process involves the addition of a formyl group to the double bond of the alkene in the presence of a catalyst, typically a rhodium complex. The reaction is carried out under high pressure and temperature to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,6-Dimethyloctanal can be further oxidized to 2,6-dimethyloctanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,6-dimethyloctanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: 2,6-Dimethyloctanoic acid
Reduction: 2,6-Dimethyloctanol
Substitution: Products vary based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyloctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyloctanal primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. On a molecular level, the aldehyde group can form hydrogen bonds with receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-2,6-dimethyloctanal: This compound is similar in structure but contains a methoxy group, which imparts a different odor profile.
2,6-Dimethyloctane: This is the corresponding alkane, lacking the aldehyde group, and thus has different chemical properties and applications.
2,6-Dimethyloctanoic acid: The oxidized form of 2,6-Dimethyloctanal, used in different industrial applications.
Uniqueness: this compound is unique due to its specific aldehyde functional group, which makes it highly reactive and versatile in chemical synthesis. Its pleasant odor also makes it valuable in the fragrance industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
7779-07-9 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2,6-dimethyloctanal |
InChI |
InChI=1S/C10H20O/c1-4-9(2)6-5-7-10(3)8-11/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
CBOBADCVMLMQRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)C=O |
Siedepunkt |
196.00 to 197.00 °C. @ 760.00 mm Hg |
Dichte |
0.825 (20°, d-isomer) |
Physikalische Beschreibung |
colourless liquid with a powerful, sweet fruit odour |
Löslichkeit |
insoluble in water; soluble in alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


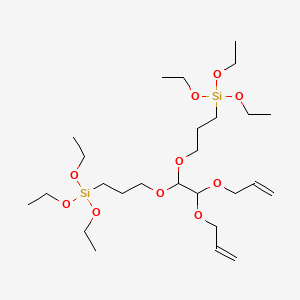
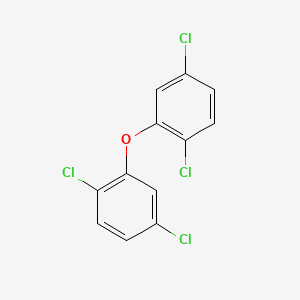
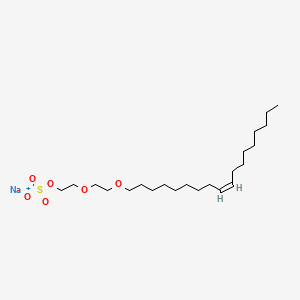


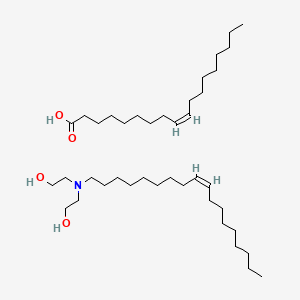
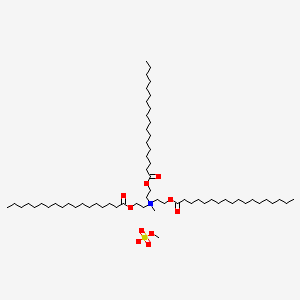
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
